molecular formula C28H27NO3 B2693606 (3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one CAS No. 2167-03-5

(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one

Cat. No.: B2693606
CAS No.: 2167-03-5
M. Wt: 425.528
InChI Key: PUPGKKCPLWYJLH-YFJQDTPYSA-N
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Description

(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of piperidinones, which are characterized by a piperidine ring with a ketone functional group. The presence of benzyl and methoxyphenyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one typically involves a multi-step process:

    Formation of the Piperidinone Core: The initial step involves the formation of the piperidinone core through a cyclization reaction. This can be achieved by reacting appropriate amines with diketones under acidic or basic conditions.

    Introduction of Benzyl and Methoxyphenyl Groups: The next step involves the introduction of benzyl and methoxyphenyl groups through a series of condensation reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran or dimethylformamide.

    Final Cyclization and Purification: The final step involves cyclization to form the desired piperidinone structure, followed by purification using techniques like column chromatography or recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to enhance yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Use of Catalysts: Employing catalysts to accelerate the reaction and improve efficiency.

    Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The benzyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids, along with appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinone oxides, while reduction can produce piperidinone alcohols.

Scientific Research Applications

(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    (3Z,5Z)-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one: Lacks the benzyl group but shares similar structural features.

    (3Z,5Z)-1-benzyl-3,5-bis[(4-hydroxyphenyl)methylidene]piperidin-4-one: Contains hydroxyphenyl groups instead of methoxyphenyl groups.

Uniqueness

(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one is unique due to the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO3/c1-31-26-12-8-21(9-13-26)16-24-19-29(18-23-6-4-3-5-7-23)20-25(28(24)30)17-22-10-14-27(32-2)15-11-22/h3-17H,18-20H2,1-2H3/b24-16-,25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPGKKCPLWYJLH-YFJQDTPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OC)C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)OC)/CN(C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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